9,10-dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heronamide C is a 20-membered polyene macrolactam isolated from a marine-derived Streptomyces species . This compound exhibits potent antifungal activity by targeting membrane phospholipids . Heronamide C is known for its unique structure, which includes two isolated tetraene and triene chromophores .
Mechanism of Action
Heronamide C, also known as “9,10-Dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one”, is a polyketide macrolactam antifungal agent synthesized by marine Actinomycetes . This article provides a comprehensive analysis of its mechanism of action.
Target of Action
Heronamide C primarily targets the cell membranes of eukaryotic cells . It exhibits selective toxicity by inhibiting growth and promoting abnormal cell wall material accumulation in wild-type fission yeast cells .
Mode of Action
Heronamide C interacts with its targets by binding to liposomes consisting of lipids having saturated hydrocarbon chains in an irreversible manner . This interaction leads to changes in cell wall morphology .
Biochemical Pathways
It is known that the compound is biosynthesized from various β-amino acid starter units, contributing to its structural diversity . The β-amino group of the β-amino acid is essential for the formation of their characteristic macrocyclic structures .
Pharmacokinetics
Its ability to bind irreversibly to lipids suggests that it may have unique pharmacokinetic properties that contribute to its bioavailability .
Result of Action
Heronamide C’s action results in the inhibition of growth and the promotion of abnormal cell wall material accumulation in wild-type fission yeast cells . It also induces morphological alterations in mammalian cells .
Action Environment
The action, efficacy, and stability of Heronamide C can be influenced by environmental factors. For instance, the compound’s interaction with cell membrane lipids suggests that the lipid composition of the target cells could impact its efficacy . .
Preparation Methods
The synthesis of Heronamide C involves a highly modular strategy. This strategy includes the use of modular Suzuki coupling and borylcupration/protonation of internal alkynes . The synthetic route begins with the preparation of key intermediates, followed by their assembly into the final macrolactam structure. The reaction conditions typically involve the use of boronate esters and other reagents to facilitate the coupling reactions .
Chemical Reactions Analysis
Heronamide C undergoes several types of chemical reactions, including:
Oxidation: Heronamide C can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the double bonds within the polyene structure.
Cycloaddition: Heronamide C can undergo intramolecular cycloadditions, such as [6π+4π] and [6π+6π] cycloadditions, to form different products
Photochemical Reactions: Exposure to UV light can convert Heronamide C to Heronamide A and Heronamide B.
Common reagents used in these reactions include oxidizing agents, reducing agents, and light sources for photochemical reactions. The major products formed from these reactions include Heronamide A and Heronamide B .
Scientific Research Applications
Heronamide C has several scientific research applications:
Comparison with Similar Compounds
Heronamide C is part of a family of polyene macrolactams, which includes Heronamide A and Heronamide B . These compounds share similar structural features but differ in their biological activities. For example, Heronamide A and Heronamide B exhibit weaker antifungal activity compared to Heronamide C . Other similar compounds include 8-deoxyheronamide C and 16,17-dihydroheronamide C, which have been synthesized as analogs for studying the structure-activity relationships of Heronamide C .
Heronamide C stands out due to its potent antifungal activity and unique structural features, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
9,10-dihydroxy-7,15-dimethyl-20-octa-2,4-dienyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-18,21-23,26-28,31-32H,4-5,19-20H2,1-3H3,(H,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZNSWBEDCHESP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CCC1CC=CC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary biological activity of Heronamide C and how does it interact with its target?
A1: Heronamide C is a potent antifungal agent. [] Research suggests that it exerts its antifungal effects by binding to cell membranes, specifically targeting saturated hydrocarbon chains within lipid membranes. [] This interaction disrupts membrane integrity and microdomain structure, ultimately leading to abnormal cell wall morphology in susceptible organisms like fission yeast. []
Q2: How important is the C16-C17 double bond for Heronamide C's antifungal activity?
A2: The C16-C17 double bond in Heronamide C is crucial for its antifungal activity. Studies using a synthetic analog, 16,17-Dihydroheronamide C (lacking the double bond), showed a significant decrease in antifungal potency. [, ] This highlights the essential role of this structural feature in Heronamide C's mechanism of action.
Q3: What is the significance of Heronamide C's stereochemistry for its biological activity?
A3: Heronamide C exhibits chiral recognition with cell membrane components, indicating that its three-dimensional structure is essential for its biological activity. [, ] Further research with the synthetic enantiomer, ent-Heronamide C, confirmed the importance of stereochemistry, as it also exhibited reduced antifungal activity. [, ] This suggests a specific interaction with a chiral target within the cell membrane.
Q4: How does the structure of Heronamide C's hydrocarbon tail influence its activity?
A4: Comparing Heronamide C with another related polyene macrolactam, BE-14106, revealed that the hydrocarbon tail structure significantly impacts antifungal activity. [] BE-14106, possessing one less acetate unit in its hydrocarbon tail compared to Heronamide C, was found to be four times less potent against fission yeast. [] This suggests that the specific length and composition of the hydrocarbon tail are important for optimal interaction with target membranes.
Q5: What is known about the biosynthesis of Heronamide C?
A5: Heronamide C is produced by marine-derived Streptomyces species. [, ] Genomic analysis of Streptomyces sp. TP-A0871 revealed the presence of a biosynthetic gene cluster (BGC) responsible for Heronamide C production. [] This BGC is suggested to utilize polyketide synthase (PKS) machinery for assembling the molecule's core structure. [, ] Interestingly, Heronamides A and B, two related compounds, are formed through spontaneous thermal [6π + 4π] and photochemical [6π + 6π] intramolecular cycloadditions of Heronamide C. [, ] This highlights an unusual biosynthetic pathway where the final products are generated through non-enzymatic modifications of a precursor molecule.
Q6: What are the structural features of Heronamide C?
A6: Heronamide C is a 20-membered polyene macrolactam. [, ] While its exact molecular formula and weight are not specified in the provided abstracts, its structure consists of two polyene units connected by an amide linkage, with a macrocyclic ring incorporating a C8,C9-diol moiety and a hydrocarbon tail. [] The stereochemistry of specific carbons, particularly C19 and the two hydroxylated methine carbons, is crucial for its activity. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.